1-(1,1-Difluoropropyl)-4-fluorobenzene
Overview
Description
1-(1,1-Difluoropropyl)-4-fluorobenzene is an organic compound that belongs to the class of aromatic compounds due to the presence of a benzene ring. This compound is characterized by the substitution of a difluoropropyl group and a fluorine atom on the benzene ring. The molecular formula of this compound is C9H10F2, and it has a molecular weight of 156.17 g/mol.
Preparation Methods
The synthesis of 1-(1,1-Difluoropropyl)-4-fluorobenzene can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzene with 1,1-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). The product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
1-(1,1-Difluoropropyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring or the terminal carbon of the difluoropropyl group can be susceptible to nucleophilic substitution reactions.
Addition Reactions: Although less likely due to the aromatic stability, the double bonds in the benzene ring might participate in addition reactions under specific conditions.
Aromatic Coupling Reactions: Depending on the presence of specific catalysts, the molecule could potentially participate in aromatic coupling reactions to form larger aromatic structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield products where the fluorine atoms are replaced by other functional groups.
Scientific Research Applications
1-(1,1-Difluoropropyl)-4-fluorobenzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties.
Industry: The compound’s unique properties make it valuable in the development of materials with specific characteristics, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 1-(1,1-Difluoropropyl)-4-fluorobenzene exerts its effects is primarily related to its fluorine substituents. Fluorine atoms are highly electronegative, which can influence the electronic distribution within the molecule. This can affect the molecule’s reactivity, solubility, and interaction with other molecules .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or other non-covalent interactions. The presence of fluorine can enhance these interactions, potentially leading to increased biological activity .
Comparison with Similar Compounds
1-(1,1-Difluoropropyl)-4-fluorobenzene can be compared with other similar compounds, such as:
1-(1,1-Difluoropropyl)benzene: This compound lacks the additional fluorine atom on the benzene ring, which can result in different reactivity and properties.
1-(1,1-Difluoropropyl)-3,5-difluorobenzene: This compound has two additional fluorine atoms on the benzene ring, which can further influence its chemical and physical properties.
Trifluoromethyl-substituted benzenes: These compounds have a trifluoromethyl group instead of a difluoropropyl group, leading to different electronic and steric effects.
The uniqueness of this compound lies in its specific substitution pattern, which can provide distinct reactivity and properties compared to other fluorinated aromatic compounds .
Properties
IUPAC Name |
1-(1,1-difluoropropyl)-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDUSBNGAGTALL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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